2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid
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Overview
Description
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group, and a 2-methylpyridin-3-yl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 2-methylpyridine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DCC or DIC.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of DMAP.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-based reactions.
Biology: In the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2-methylpyridin-3-yl group can participate in interactions with other molecules, influencing the properties and reactivity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylindol-3-yl)propanoic acid
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid lies in its specific combination of the Fmoc protecting group and the 2-methylpyridin-3-yl group. This combination provides stability during peptide synthesis and allows for specific interactions in biological and chemical applications.
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-16(7-6-12-25-15)13-22(23(27)28)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
FKNHEDYUASZPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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